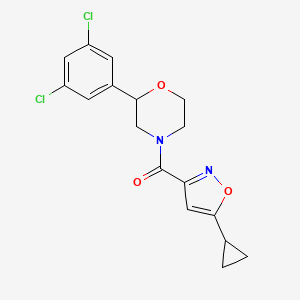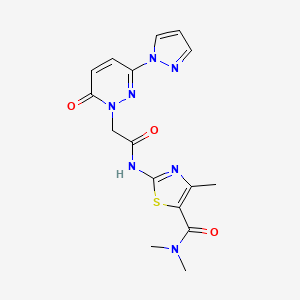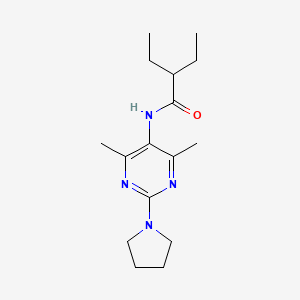![molecular formula C24H20FN7O2 B2709927 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1007086-08-9](/img/structure/B2709927.png)
2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a synthetic organic compound characterized by a complex molecular structure incorporating pyrazole, pyrimidine, and benzamide moieties. This compound has shown potential across various scientific disciplines, including medicinal chemistry and biological research, due to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multi-step procedures starting from simpler aromatic compounds. Key steps often include:
Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions.
Introduction of the ethoxy group through nucleophilic substitution reactions.
Assembly of the benzamide segment through amidation reactions.
Industrial Production Methods
While specific industrial methods can vary, large-scale production often employs optimized reaction conditions to maximize yield and purity. This might involve:
Use of high-pressure reactors for cyclization processes.
Employing catalytic systems to facilitate substitution and amidation reactions.
Advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.
Reduction: : Reduction of the nitro groups (if present) to amines.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for oxidation reactions.
Reducing agents like sodium borohydride for reduction processes.
Acidic and basic catalysts for facilitating substitution reactions.
Major Products
Oxidation typically yields hydroxylated derivatives, while reduction might result in amine-functionalized compounds. Substitution reactions can introduce diverse functional groups, significantly altering the compound’s properties.
Scientific Research Applications
2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has been explored for various applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigating its role as a biochemical probe to study cellular processes.
Industry: : Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, which might include:
Enzyme inhibition: : Acting as an inhibitor for enzymes involved in key metabolic pathways.
Receptor modulation: : Binding to and modulating the activity of cellular receptors.
Pathways involved: : May influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Compared to its analogs, 2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide stands out due to its unique combination of functional groups that confer distinctive biological activities. Similar compounds might include:
2-ethoxy-N-(1-(1-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide.
2-ethoxy-N-(1-(1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide. These analogs may share some biochemical activities but differ in potency or specificity due to variations in their functional groups.
Properties
IUPAC Name |
2-ethoxy-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O2/c1-3-34-20-7-5-4-6-18(20)24(33)29-21-12-15(2)30-32(21)23-19-13-28-31(22(19)26-14-27-23)17-10-8-16(25)9-11-17/h4-14H,3H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKFOUWKMIHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine](/img/structure/B2709845.png)
![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)
![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2709848.png)


![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2709851.png)
![5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2709853.png)




![N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide](/img/structure/B2709863.png)

